Welcome to the BenchChem Online Store!
molecular formula C14H15N3O2 B8347395 phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No. B8347395
M. Wt: 257.29 g/mol
InChI Key: QKRMMFZLPHEQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07288537B2

Procedure details

A solution of 5-Ethyl-2-methyl-2H-pyrazol-3-ylamine (10 g, 79.8 mmol) (500 ml) and potassium carbonate in THF (12.14 g, 87.8 mmol) is cooled to 0° C. Phenylchloroformate (10.15 ml, 80.6 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred for 40 minutes at 0° C. then allowed to warm to ambient temperature and stirred for a further 2.5 hours. The reaction mixture is partitioned between ethylacetate and water. The organic phase is washed with 5% aqueous citric acid solution and brine. The organic phase is treated with MgSO4 and charcoal then filtered and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 246.21
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12.14 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:9])[N:6]([CH3:8])[N:7]=1)[CH3:2].[C:10](=O)([O-])[O-].[K+].[K+].C1COCC1.[C:21]1([O:27][C:28](Cl)=[O:29])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[C:21]1([O:27][C:28](=[O:29])[NH:9][C:5]2[N:6]([CH3:8])[N:7]=[C:3]([CH:1]3[CH2:10][CH2:2]3)[CH:4]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)C=1C=C(N(N1)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
12.14 g
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
10.15 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 40 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for a further 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between ethylacetate and water
WASH
Type
WASH
Details
The organic phase is washed with 5% aqueous citric acid solution and brine
ADDITION
Type
ADDITION
Details
The organic phase is treated with MgSO4 and charcoal
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C1(=CC=CC=C1)OC(NC=1N(N=C(C1)C1CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.